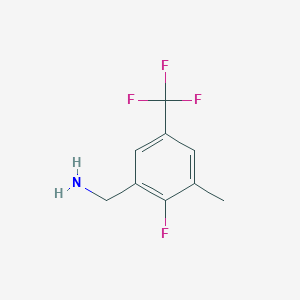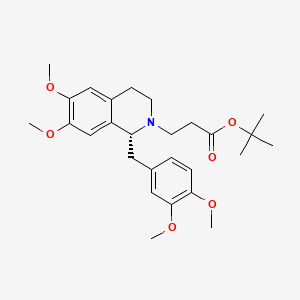
N-cyclopropyl-5-hydroxypentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-hydroxypentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hydroxyl group on the fifth carbon of the pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-hydroxypentanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 5-hydroxypentanoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-5-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-cyclopropyl-5-oxopentanamide or N-cyclopropyl-5-carboxypentanamide.
Reduction: Formation of N-cyclopropyl-5-aminopentanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-hydroxypentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-5-hydroxypentanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-5-hydroxypentanamide: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
N-hydroxypentanamide: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
Uniqueness: N-cyclopropyl-5-hydroxypentanamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and specific steric properties. This can lead to unique interactions with biological targets and distinct chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-cyclopropyl-5-hydroxypentanamide |
InChI |
InChI=1S/C8H15NO2/c10-6-2-1-3-8(11)9-7-4-5-7/h7,10H,1-6H2,(H,9,11) |
InChI-Schlüssel |
ZFVGGNLYJDXUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


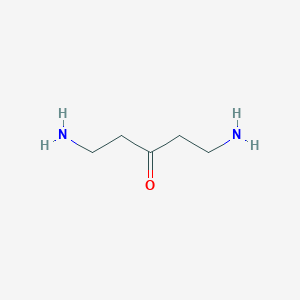
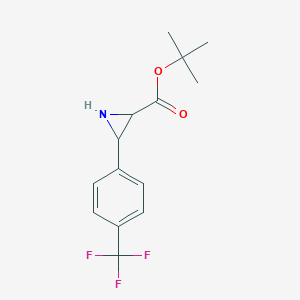
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
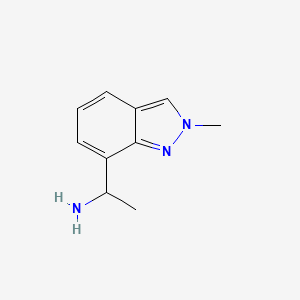
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
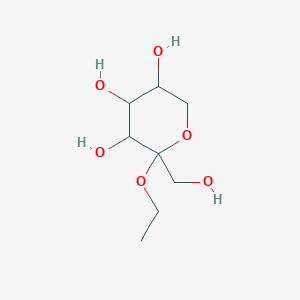
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
